2-Bromo-6-(chloromethyl)pyridine
Overview
Description
2-Bromo-6-(chloromethyl)pyridine is an organochlorine compound that is pyridine substituted at position 2 by a bromomethyl group . It serves as a precursor in various organic reactions leading to the formation of a large range of pyridine derivatives .
Molecular Structure Analysis
The molecular structure of 2-Bromo-6-(chloromethyl)pyridine is represented by the linear formula C6H5BrClN . The compound has a molecular weight of 206.47 .Chemical Reactions Analysis
2-Bromo-6-(chloromethyl)pyridine is used as a building block in the preparation of nitrogen-containing heterocyclic compounds . It is also used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Physical And Chemical Properties Analysis
2-Bromo-6-(chloromethyl)pyridine is a solid substance . It has a melting point of 46 - 49 degrees Celsius .Scientific Research Applications
Synthesis and Characterization in Bioinorganic Chemistry
2-Bromo-6-(chloromethyl)pyridine is utilized in the synthesis of multidentate ligands that are coordinated to transition metal ions. These synthesized ligands mimic the structural motifs found in bioinorganic metalloenzymes. Notably, this compound is a precursor for immobilizing ligand chelates onto heterogeneous supports, which is a critical step in reproducing the functional aspects of natural enzymes. The synthesis process of this compound has been improved to involve less hazardous and more manageable chemicals, marking a significant advancement in this field of research (Handlovic et al., 2021).
Catalysis in Organic Synthesis
In the realm of organic synthesis, 2-Bromo-6-(chloromethyl)pyridine is employed in the preparation of specialized ligands for palladium and nickel complexes. These complexes are notably efficient in catalyzing the synthesis of arylboronic esters, showcasing the compound's pivotal role in facilitating crucial reactions in organic chemistry (Melaimi et al., 2004).
Molecular and Surface Analysis in Corrosion Science
Research in corrosion science utilizes 2-Bromo-6-(chloromethyl)pyridine derivatives to study their inhibition performance against metal corrosion. These studies, which combine experimental techniques and computational approaches, offer insights into the molecular interactions and effectiveness of these compounds in protecting metals against corrosion, contributing valuable information to the field of materials science and engineering (Saady et al., 2021).
Safety And Hazards
Future Directions
The future directions for 2-Bromo-6-(chloromethyl)pyridine involve its use in the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons . This methodology provides a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .
properties
IUPAC Name |
2-bromo-6-(chloromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-6-3-1-2-5(4-8)9-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQJMBHZLIDFBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617083 | |
Record name | 2-Bromo-6-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(chloromethyl)pyridine | |
CAS RN |
727356-19-6 | |
Record name | 2-Bromo-6-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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